ヒドラジノ酢酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

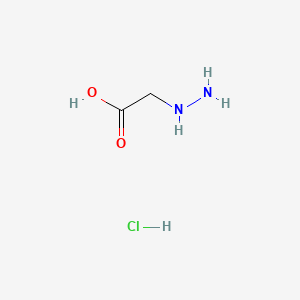

Hydrazinoacetic acid hydrochloride is a useful research compound. Its molecular formula is C2H7ClN2O2 and its molecular weight is 126.54. The purity is usually 95%.

BenchChem offers high-quality Hydrazinoacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinoacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

タンパク質化学合成

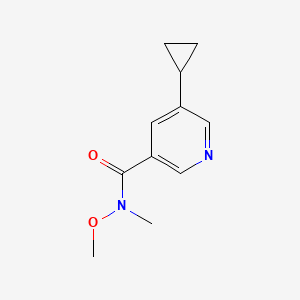

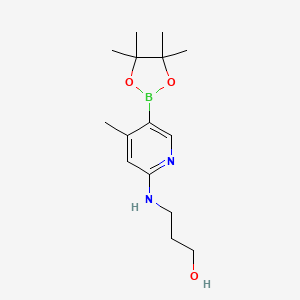

ヒドラジノ酢酸塩酸塩は、タンパク質の化学合成に使用されます。 ヒドラジノ酢酸から誘導できるタンパク質またはペプチドヒドラジドは、タンパク質化学合成に有用な中間体です {svg_1}. これらは、ヒドラジドベースのネイティブ化学リガンド(NCL)に重点を置いて、タンパク質化学のさまざまな用途で使用されてきました {svg_2}.

アザセリンの生合成

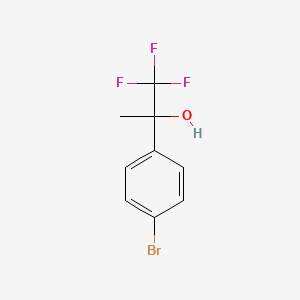

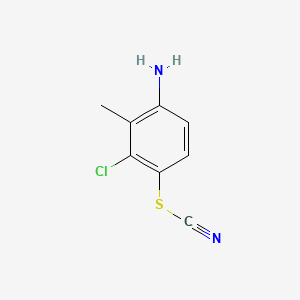

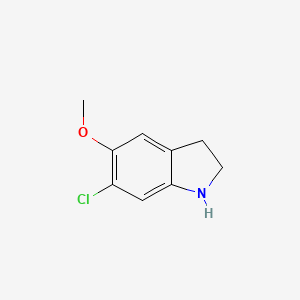

アザセリンは、ジアゾ基を含む天然物であり、抗癌作用を示します。 アザセリンへの生合成経路には、ヒドラジノ酢酸(HAA)合成が含まれます {svg_3}. バイオインフォマティクス分析を使用して、HAA合成に関与するものを含む21個の遺伝子を含む推定アザセリン生合成遺伝子(azs)クラスターが発見されました {svg_4}.

蛍光GPCRリガンド

ヒドラジノ酢酸塩酸塩は、蛍光GPCRリガンドの開発に使用できます {svg_5}. これらのリガンドは、細胞イメージングおよび放射性リガンドの代替物としての結合アッセイの開発において、さまざまな用途が見出されています {svg_6}.

作用機序

Target of Action

It’s worth noting that hydrazide chemistry has drawn attention in the field of protein chemical synthesis . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

Mode of Action

In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed :

Biochemical Pathways

Hydrazinoacetic acid is reported in different biosynthetic pathways . It is proposed to be an intermediate in the biosynthesis of a complex natural compound s56-p1, isolated from Streptomyces lividans through heterologous expression . Flavin-dependent N-hydroxylating enzymes, which play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents, can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Result of Action

It’s known that peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

生化学分析

Biochemical Properties

Hydrazinoacetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the chemical synthesis of proteins, serving as a readily accessible precursor of a thioester . This significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of hydrazinoacetic acid hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be used as a key intermediate for different synthesis and modification purposes, suggesting its stability and potential long-term effects on cellular function .

Metabolic Pathways

Hydrazinoacetic acid hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

2-hydrazinylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2.ClH/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWNFZYMDFVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)